molecular formula C8H13F3N2O6 B6281622 (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid CAS No. 83550-17-8

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid

Cat. No.: B6281622
CAS No.: 83550-17-8
M. Wt: 290.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid is a compound of significant interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the hydroxyl group through a hydroxylation reaction. The trifluoroacetic acid moiety is then introduced via a substitution reaction. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: Lacks the hydroxyl and trifluoroacetic acid groups, resulting in different reactivity and applications.

    (2S)-3-hydroxypropanoic acid: Lacks the amino and trifluoroacetic acid groups, affecting its chemical properties and uses.

    Trifluoroacetic acid: A simpler compound without the amino and hydroxyl groups, used primarily as a reagent in organic synthesis.

Uniqueness

The combination of the amino, hydroxyl, and trifluoroacetic acid groups in (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid, trifluoroacetic acid makes it unique

Properties

CAS No.

83550-17-8

Molecular Formula

C8H13F3N2O6

Molecular Weight

290.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.